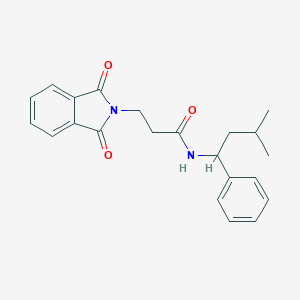
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can inhibit the growth of tumors in animal models. However, the compound has not yet been tested in human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential use as a drug delivery system. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer. Another direction is to study its potential use as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, the compound could be further studied for its potential use as a polymer additive to improve the mechanical properties of polymers. Finally, the compound could be studied for its potential use as a building block for the synthesis of other compounds.
Synthesemethoden
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide involves the reaction of 3-methyl-1-phenylbutan-1-amine with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with propanoic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In materials science, it has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers. In organic synthesis, it has been studied for its potential use as a building block for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C22H24N2O3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-19(16-8-4-3-5-9-16)23-20(25)12-13-24-21(26)17-10-6-7-11-18(17)22(24)27/h3-11,15,19H,12-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
DWOQVEXHLCONEX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286525.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)

![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)